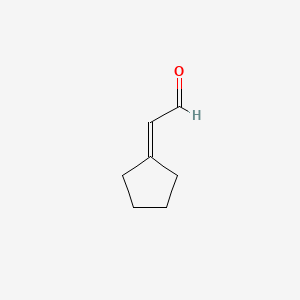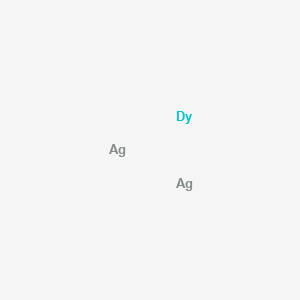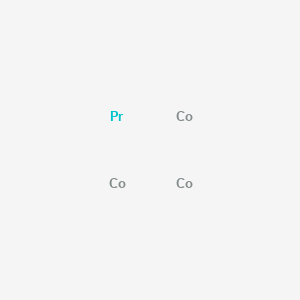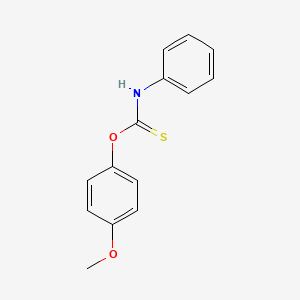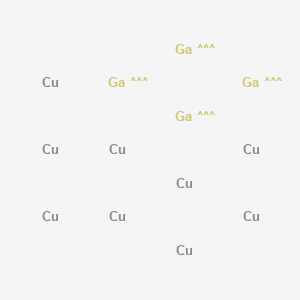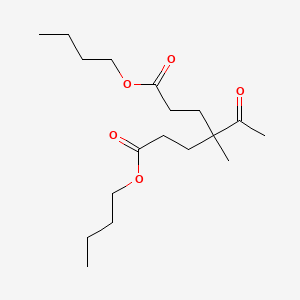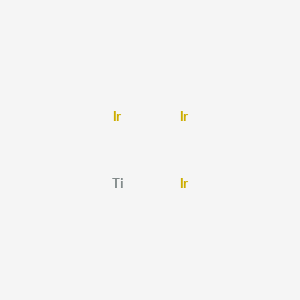
Iridium--titanium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–titanium (3/1) is a compound consisting of iridium and titanium in a 3:1 ratio. This compound is known for its unique properties, including high stability, resistance to sintering, and excellent catalytic activity. Iridium, a precious metal, is often used in combination with titanium, a versatile and robust metal, to create compounds with enhanced catalytic and electrochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iridium–titanium (3/1) can be achieved through various methods. One common approach involves the impregnation method, where iridium is dispersed on a titanium oxide support. This method typically requires the use of iridium precursors such as iridium chloride and titanium dioxide as the support material. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the proper dispersion of iridium atoms on the titanium surface .
Industrial Production Methods: In industrial settings, the production of iridium–titanium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity. The use of these techniques also enables the large-scale production of iridium–titanium (3/1) for various applications .
化学反応の分析
Types of Reactions: Iridium–titanium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its catalytic activity and are often used in various industrial processes .
Common Reagents and Conditions: Common reagents used in the reactions involving iridium–titanium (3/1) include hydrogen, oxygen, and various organic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of specific catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions involving iridium–titanium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce iridium oxide and titanium oxide, while in reduction reactions, it can yield metallic iridium and titanium .
科学的研究の応用
Iridium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions. In biology and medicine, it is being explored for its potential use in anticancer therapies and as a component in medical devices. In industry, it is used in the production of high-performance materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of iridium–titanium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound’s molecular targets and pathways include the activation of hydrogen and oxygen molecules, which are essential for its catalytic activity. The presence of iridium atoms on the titanium surface enhances the compound’s stability and resistance to sintering, allowing it to maintain its catalytic activity over extended periods .
類似化合物との比較
Iridium–titanium (3/1) can be compared with other similar compounds, such as iridium oxide and titanium oxide. While these compounds also exhibit catalytic properties, iridium–titanium (3/1) is unique in its ability to combine the properties of both iridium and titanium, resulting in enhanced stability and catalytic activity. Other similar compounds include iridium-based catalysts and titanium-based alloys, which are used in various applications but may not offer the same level of performance as iridium–titanium (3/1) .
List of Similar Compounds:- Iridium oxide
- Titanium oxide
- Iridium-based catalysts
- Titanium-based alloys
特性
CAS番号 |
12056-28-9 |
|---|---|
分子式 |
Ir3Ti |
分子量 |
624.52 g/mol |
IUPAC名 |
iridium;titanium |
InChI |
InChI=1S/3Ir.Ti |
InChIキー |
VSFGGNWAOOHXRR-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ir].[Ir].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
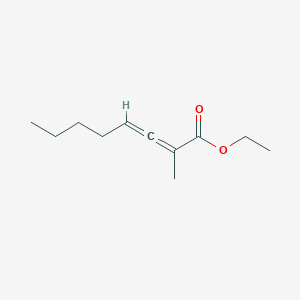
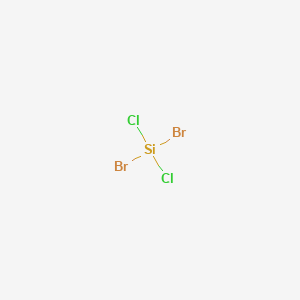

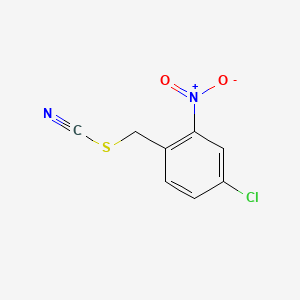
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
